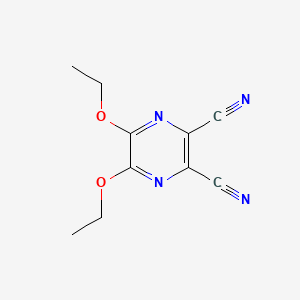![molecular formula C13H10N2 B13091718 6-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091718.png)
6-Amino-[1,1'-biphenyl]-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-[1,1’-biphenyl]-3-carbonitrile is an organic compound characterized by the presence of an amino group and a nitrile group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-[1,1’-biphenyl]-3-carbonitrile typically involves the reaction of 6-bromo-[1,1’-biphenyl]-3-carbonitrile with an amine source under suitable conditions. One common method includes the use of palladium-catalyzed amination reactions, where the bromo compound is treated with an amine in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of 6-Amino-[1,1’-biphenyl]-3-carbonitrile may involve large-scale palladium-catalyzed cross-coupling reactions. These reactions are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Amino-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Nitro-[1,1’-biphenyl]-3-carbonitrile.
Reduction: 6-Amino-[1,1’-biphenyl]-3-amine.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
6-Amino-[1,1’-biphenyl]-3-carbonitrile has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Amino-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the biphenyl structure allows for π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 6-Bromo-[1,1’-biphenyl]-3-amine
- 4-Amino-[1,1’-biphenyl]-3-carbonitrile
- 6-Amino-2,4-dichloro-[1,1’-biphenyl]-3-carbonitrile
Uniqueness: 6-Amino-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the biphenyl scaffold. This dual functionality allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H10N2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
4-amino-3-phenylbenzonitrile |
InChI |
InChI=1S/C13H10N2/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h1-8H,15H2 |
Clé InChI |
IZCDVMUCQNNXCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Amino-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B13091653.png)





![2-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13091679.png)
![[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13091704.png)
![trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate](/img/structure/B13091710.png)
